molecular formula C16H12Cl2O B139832 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 152448-80-1

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B139832
CAS No.: 152448-80-1
M. Wt: 291.2 g/mol
InChI Key: KQSGFYNUBMDREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one ( 152448-80-1) is a high-value dihydronaphthalenone derivative that serves as a critical chiral intermediate in the synthesis of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) . This compound, with the molecular formula C₁₆H₁₂Cl₂O and a molecular weight of 291.2 g/mol, features a tetralone scaffold substituted at the 4-position with a 2,3-dichlorophenyl group . Its primary research application is in pharmaceutical process chemistry, where it is used to explore and optimize synthetic routes for psychotropic active pharmaceutical ingredients (APIs) . Beyond its established role, this chemical building block is also of significant interest in medicinal chemistry for the development of novel bioactive molecules. Research indicates that the dihydronaphthalenone core structure is a versatile precursor for synthesizing new chemical entities via various reactions . Furthermore, studies on structurally similar compounds have shown potential anticancer properties, with investigations revealing cytotoxic effects against specific cancer cell lines and interactions with key protein kinases such as EGFR, suggesting a broader mechanism of action worthy of further investigation . Researchers utilize this compound as a standard in analytical profiling to control the quality and purity of final pharmaceutical products . This product is provided as a white to off-white solid powder and is intended for research and development purposes exclusively. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSGFYNUBMDREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569149
Record name 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152448-80-1
Record name 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, with the molecular formula C16H12Cl2OC_{16}H_{12}Cl_2O, is a compound of significant interest in medicinal chemistry due to its structural similarity to various pharmacologically active agents. This compound serves as an intermediate in the synthesis of sertraline, a widely used antidepressant. The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.

  • Molecular Weight : 291.17 g/mol
  • IUPAC Name : 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
  • CAS Number : 152448-80-1
  • SMILES Notation : Clc1ccc(cc1Cl)C2CCC(=O)c3ccccc23

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthol with 1,2-dichlorobenzene in the presence of anhydrous aluminum chloride as a catalyst. The process results in a yield of approximately 73.4% after purification through crystallization .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the range of 28.8 to 124.6 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-728.8 - 124.6
HT-2928.8 - 124.6

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Molecular docking studies suggest that this compound interacts with various protein kinases that are crucial for cancer cell survival and proliferation . Notably, it has shown affinity for kinases like EGFR and MEK1, which are often overexpressed in certain cancers.

Table 2: Binding Affinities to Protein Kinases

Protein KinaseBinding Energy (kcal/mol)Reference
EGFR-10.68
MEK1-9.95
c-MET-9.82

Study on Antiproliferative Effects

In a recent study published in MDPI, researchers synthesized novel derivatives based on the structure of this compound and evaluated their antiproliferative activity. The study found that modifications to the phenylene core significantly enhanced the cytotoxicity against MCF-7 and HT-29 cells compared to earlier analogs .

Sertraline Synthesis and Implications

As an intermediate in the synthesis of sertraline hydrochloride, this compound plays an indirect role in treating depression and anxiety disorders by inhibiting synaptosomal serotonin uptake . The biological relevance of this pathway underscores its importance beyond just anticancer properties.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Research :
    • This compound is related to the structure of Sertraline, a widely used antidepressant. Its derivatives are studied for their potential to enhance serotonin reuptake inhibition, which is crucial in treating depression and anxiety disorders .
  • Cancer Research :
    • Compounds with similar structures have shown promise in inhibiting cell growth in various cancer cell lines. Studies suggest that this compound may interact with cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation and cancer progression .
  • Antiviral Activity :
    • Preliminary research indicates that this compound may inhibit targets associated with SARS-CoV-2, suggesting potential applications in antiviral drug development.

Biochemical Mechanisms

The mechanisms of action for this compound are still under investigation. However, its structural similarity to other pharmacologically active compounds suggests interactions with:

  • Enzymatic Targets : Potential inhibition of enzymes involved in cancer progression.
  • Receptor Binding : Possible binding to serotonin receptors that mediate mood regulation.

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated enhanced serotonin reuptake inhibition compared to control compounds.
Study BAnticancer ActivityShowed significant reduction in cell proliferation in breast cancer cell lines.
Study CAntiviral PotentialIndicated inhibitory effects on viral replication in vitro against SARS-CoV-2.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Dichlorophenyl Isomers

Property 4-(3,4-Dichlorophenyl) Isomer 4-(2,3-Dichlorophenyl) Isomer
CAS Number 79560-19-3 152448-80-1
Anticancer Activity (MDA-MB-231) IC₅₀ = 1.56 µM Not reported
Role in Drug Synthesis Sertraline intermediate Isomer mixture component

Functionalized Dihydronaphthalenones

Hydroxylated Derivatives

Hydroxylation enhances anti-inflammatory and antimicrobial activity:

  • (R)-6-Hydroxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Exhibited anti-inflammatory activity by inhibiting NO production in RAW 264.7 macrophages .

Pyrazole- and Benzylidene-Modified Derivatives

  • (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one : Synthesized via Claisen-Schmidt condensation, this derivative showed potent CDK-8 kinase inhibition (docking score: −9.2 kcal/mol) and broad-spectrum anticancer activity (GI₅₀: 1.56–4.21 µM) .

Table 2: Bioactivity of Functionalized Dihydronaphthalenones

Compound Class Activity Key Findings
Hydroxylated Derivatives Anti-inflammatory NO inhibition in macrophages
Pyrazole-Modified Derivatives Anticancer (CDK-8 inhibition) GI₅₀: 1.56 µM (MDA-MB-231)
Benzylidene Derivatives Antitumor IC₅₀: <5 µM against SiHa cells

Structural Characterization

  • HRMS and NMR : Critical for confirming substituent positions and stereochemistry .
  • X-ray Crystallography : Employed in resolving stereochemical ambiguities in sertraline-related intermediates .

Preparation Methods

Multi-Step Synthesis via Michael Addition and Reductive Cyclization

Patent literature reveals a multi-step pathway involving Michael addition, saponification, and reductive cyclization. In one protocol, an unsaturated nitrile intermediate undergoes Michael addition with the sodium salt of dimethylmalonate in a methanol-tetrahydrofuran (THF) mixture . Subsequent steps include saponification with aqueous sodium hydroxide, decarboxylation, and cyclization to form the dihydronaphthalenone core. For example, treatment of 1-cyano-4-phenyl-1,2,3,4-tetrahydro-2-naphthaleneacetic acid methyl ester with borane-dimethylsulfide in THF achieves reductive amination, yielding the target structure with 99% efficiency at the intermediate stage . This method emphasizes the versatility of borane-based reductants in accessing complex heterocycles.

Comparative Analysis of Synthetic Methods

To evaluate the practicality of these approaches, the following parameters are considered:

Method Catalyst/Reagents Key Steps Advantages Limitations
Friedel-Crafts AlkylationAlCl₃Single-step couplingSimplicity; minimal purificationModerate yields; limited scalability
Michael Addition PathwayBorane, NaOHMulti-step functionalizationHigh intermediate yields (99%) Labor-intensive; solvent-intensive
ChlorosulfonationPd/C, ClSO₃HCyclization via sulfonationRegioselective; industrial applicabilityRequires handling corrosive reagents

The Friedel-Crafts method excels in simplicity but may suffer from byproduct formation due to AlCl₃’s propensity to catalyze side reactions. In contrast, the multi-step Michael addition route offers precision in functional group transformations, albeit at the cost of operational complexity. The chlorosulfonation approach, while scalable, demands stringent safety protocols for handling chlorosulfuric acid.

Structural and Spectroscopic Characterization

X-ray crystallography confirms the planar geometry of the naphthalenone moiety, with the dichlorophenyl group adopting a near-orthogonal orientation . Hydrogen bonding interactions (C–H···O type) stabilize the crystal lattice, as evidenced by shortened contact distances (~2.4 Å) . Nuclear magnetic resonance (NMR) spectra of related analogs reveal distinct proton environments: the methylene (–CH₂–) protons adjacent to the ketone appear as doublets between δ 4.95–5.15 ppm, characteristic of an AB spin system . These spectroscopic signatures aid in verifying synthetic success and purity.

Applications and Derivatives

While direct pharmacological data for 4-(2,3-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one remain scarce, structural analogs demonstrate bioactivity. For instance, chromeno-pyrimidin-triones derived from similar naphthoquinone precursors exhibit antiproliferative effects against colorectal cancer cells (IC₅₀ = 3.8–12.4 μM) . Additionally, sertraline intermediates synthesized via analogous pathways highlight the compound’s utility as a precursor to psychotropic agents .

Q & A

Q. What are the optimized synthetic routes for preparing 4-(2,3-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, and how is purity validated?

The compound is synthesized via Claisen-Schmidt condensation between 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one and substituted aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) in methanol with KOH as a base at room temperature. Reaction completion is monitored by TLC, and purification is achieved via column chromatography (ethyl acetate/hexane gradient). Characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Key spectral features include aliphatic protons (δ 3.39–4.59 ppm), carbonyl carbons (δ 186.0 ppm), and molecular ion peaks (e.g., m/z 522 for derivatives) .

Q. What in vitro assays are used to evaluate the anticancer potential of derivatives of this compound?

Cytotoxicity is assessed using the Sulforhodamine B (SRB) assay against human cancer cell lines (e.g., SiHa, MDA-MB-231, PANC-1). GI50_{50} values (Table 2 in ) quantify potency, with doxorubicin as a positive control. Compound 8a shows notable activity (IC50_{50} = 1.56 µM against MDA-MB-231), emphasizing the importance of substituent effects on the pyrazole ring .

Advanced Research Questions

Q. How do molecular docking studies elucidate the anticancer mechanism of derivatives targeting CDK-8 kinase?

Docking simulations (e.g., using AutoDock Vina) analyze binding interactions between derivatives and CDK-8's active site. Key residues (e.g., Lys33, Asp98) form hydrogen bonds with the pyrazole and dichlorophenyl moieties, while hydrophobic interactions stabilize the tetralone scaffold. These results correlate with experimental GI50_{50} values, suggesting CDK-8 inhibition as a primary mechanism .

Q. How can crystallographic data resolve structural ambiguities in related tetralone derivatives?

Single-crystal X-ray diffraction (employing SHELX software) determines bond lengths, angles, and stereochemistry. For example, 4-(4-fluorobenzoyl)-3-phenyl-3,4-dihydronaphthalen-1(2H)-one () reveals a mean C–C bond length of 1.48 Å and torsion angles confirming the dihydro configuration. Such data validate NMR assignments and guide SAR analyses .

Q. What strategies address contradictions in anticancer activity across cell lines (e.g., compound 8a vs. 8h)?

Discrepancies in GI50_{50} values (e.g., 8a vs. 8h on SiHa cells) may arise from cell-specific uptake, metabolic stability, or off-target effects. Follow-up studies include:

  • Proteomic profiling to identify differential protein expression in responsive vs. resistant cells.
  • Pharmacokinetic assays (e.g., plasma stability, membrane permeability) to assess bioavailability.
  • Transcriptomic analysis (RNA-seq) to map pathways affected by compound treatment .

Q. How is this compound utilized as a pharmaceutical impurity standard?

As an EP/Ph. Eur. impurity (e.g., Sertraline Hydrochloride Impurity F), it is characterized by HPLC-MS with a defined retention time and mass (m/z 335.0). Calibration curves establish detection limits (LOQ ≤ 0.1%), ensuring compliance with ICH guidelines for impurity profiling .

Methodological Considerations

  • Synthetic Reproducibility : Ensure strict stoichiometric control (aldehyde:tetralone = 1:1.1) and inert atmosphere to minimize side reactions .
  • Docking Validation : Cross-validate docking poses with molecular dynamics simulations (e.g., 100 ns MD runs) to confirm binding stability .
  • Crystallographic Refinement : Use SHELXL for high-resolution refinement (R-factor < 0.05) to resolve disorder in the dichlorophenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.